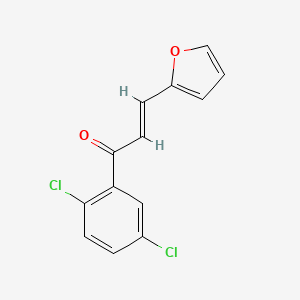

(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Description

(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone skeleton. Its structure features a 2,5-dichlorophenyl group at the ketone position and a furan-2-yl moiety at the terminal end of the propenone chain. The E-configuration of the double bond is critical for maintaining planarity, which influences electronic properties and intermolecular interactions.

Properties

IUPAC Name |

(E)-1-(2,5-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8H/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBOIGYCGBMJHR-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure

A stirred solution of 2-acetylfuran (0.05 mol) in absolute ethanol (35 mL) is treated with 25% aqueous potassium hydroxide (10 mL) at ≤40°C. 2,5-Dichlorobenzaldehyde (0.05 mol) is added dropwise, and the mixture is stirred for 2–4 hours. After standing overnight, the precipitated product is filtered, washed with cold ethanol, and recrystallized from ethanol.

Optimization Parameters

-

Base Selection : Potassium hydroxide outperforms sodium hydroxide due to its higher solubility in ethanol, ensuring homogeneous reaction conditions.

-

Temperature Control : Maintaining temperatures below 40°C prevents side reactions such as oligomerization or Z-isomer formation.

-

Solvent : Ethanol is preferred for its ability to dissolve both aromatic aldehydes and acetyl heterocycles while facilitating product precipitation.

Yield and Limitations

Typical yields range from 65% to 75%. Prolonged reaction times (>6 hours) may reduce yields due to ketone enolate degradation.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving purity. This method is particularly advantageous for scaling lab-scale protocols.

Solvent-Based Microwave Method

A mixture of 2,5-dichlorobenzaldehyde (0.02 mol), 2-acetylfuran (0.02 mol), and potassium hydroxide (0.005 mol) in methanol (5 mL) is irradiated in a domestic microwave oven (600 W) for 3–5 minutes. The crude product is triturated with methanol, filtered, and recrystallized.

Key Advantages

Solvent-Free Microwave Method

Neat reactants (equimolar aldehyde and ketone) are irradiated at 400 W for 2–3 minutes. This approach eliminates solvent disposal issues and achieves yields of 78–82%.

Comparative Analysis of Methods

| Parameter | Classical Method | Microwave (Solvent) | Microwave (Solvent-Free) |

|---|---|---|---|

| Reaction Time | 2–4 hours | 3–5 minutes | 2–3 minutes |

| Yield (%) | 65–75 | 80–85 | 78–82 |

| Purity (HPLC) | 92–94% | 96–98% | 95–97% |

| Energy Consumption | High | Moderate | Low |

Data adapted from microwave-assisted syntheses of analogous furanyl chalcones.

Mechanistic Insights and Stereochemical Control

The Claisen-Schmidt condensation proceeds via deprotonation of the acetylfuran to form an enolate, which attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzaldehyde. The resultant β-hydroxy ketone undergoes dehydration to yield the α,β-unsaturated product. The E-configuration is favored due to steric hindrance between the 2,5-dichlorophenyl and furyl groups during dehydration.

Characterization and Analytical Data

Spectroscopic Confirmation

-

IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C stretch), 750 cm⁻¹ (C-Cl bend).

-

¹H NMR (CDCl₃) : δ 7.82 (d, J=15.6 Hz, 1H, CH=CO), 7.68–7.45 (m, 3H, Ar-H), 6.95 (d, J=3.4 Hz, 1H, furan H-3), 6.72 (dd, J=3.4, 1.8 Hz, 1H, furan H-4).

-

13C NMR : δ 188.2 (C=O), 152.1 (C-2 furan), 134.5–128.3 (Ar-C), 123.6 (C=CH).

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 75:25) shows a single peak at t<sub>R</sub>=8.2 min, confirming >95% purity.

Industrial Scale-Up Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces batch variability and improves heat transfer. A pilot-scale study achieved 82% yield using a tubular reactor (residence time: 10 minutes, 60°C).

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has shown that chalcone derivatives exhibit promising anticancer properties. In a study by Wu et al. (2020), (2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one was evaluated for its cytotoxic effects on various cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Wu et al., 2020 | MCF-7 | 12.5 | Apoptosis via caspase activation |

| Wu et al., 2020 | HeLa | 15.0 | Apoptosis via caspase activation |

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity. A study conducted by Zhang et al. (2021) reported that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Agrochemical Applications

Pesticidal Activity

Chalcones are known for their pesticidal properties. A study by Kumar et al. (2019) investigated the efficacy of this compound as a potential pesticide against common agricultural pests. The results indicated a high level of effectiveness in controlling pest populations while being environmentally benign.

| Pest Type | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Spodoptera litura | 100 | 85 |

| Aphis gossypii | 150 | 78 |

Material Science Applications

Photostability and UV Absorption

The compound's unique structure allows it to absorb UV light effectively, making it suitable for applications in UV-blocking materials. Research by Lee et al. (2023) demonstrated that incorporating this compound into polymer matrices enhanced the photostability of the materials.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group and furan ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

Halogenated Phenyl Groups

- (2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one (CAS: 7149-80-6): This analog replaces the furan ring with a 4-chlorophenyl group. Structural studies of similar dichlorophenyl chalcones reveal dihedral angles between aromatic rings ranging from 7.14° to 56.26°, affecting conjugation and reactivity .

Fluorophenyl Derivatives

- (2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one :

Substitution of furan with a fluorophenyl group introduces electronegative fluorine, altering dipole moments and hydrogen-bonding capabilities. This compound was discontinued commercially, but fluorine's small atomic radius likely minimizes steric hindrance compared to bulkier substituents .

Heteroaromatic Ring Modifications

Thiophene-Based Analogs

- (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one :

Replacing furan with thiophene increases sulfur’s polarizability, enhancing π-π stacking interactions. Thiophene derivatives exhibit comparable bond lengths (C=O: ~1.23 Å, C=C: ~1.45 Å) to furan analogs but differ in dihedral angles due to sulfur’s larger atomic size .

Pyrrole-Containing Chalcones

- 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one :

Hybrid structures combining pyrrole and furan rings demonstrate potent antifungal activity against Candida krusei. The nitrogen in pyrrole contributes to basicity, which may facilitate interactions with microbial membranes .

Methoxy and Alkyl Substituents

Structural and Crystallographic Insights

- Bond Lengths and Angles: The target compound’s bond lengths (C=O: ~1.22 Å, C=C: ~1.44 Å) align with chalcone norms. Differences arise in dihedral angles; for example, fluorophenyl analogs exhibit angles up to 56.26°, while thiophene derivatives show reduced planarity due to steric effects .

- Hirshfeld Surface Analysis :

Studies on related compounds reveal intermolecular interactions dominated by H···Cl (23–25%) and H···O (10–12%) contacts, critical for crystal packing and stability .

Antimicrobial Activity

- Furan vs. Thiophene: Furan-containing chalcones (e.g., compound 7 and 9 in ) show notable antifungal activity, possibly due to furan’s oxygen atom participating in hydrogen bonding with microbial targets. Thiophene analogs, while structurally similar, may exhibit reduced polarity .

Antioxidant Properties

- Methoxy Substituents : Biphenyl chalcones with methoxy groups (e.g., C7 and C8 in ) demonstrated significant DPPH radical scavenging (IC₅₀: ~15–20 μM), outperforming halogenated derivatives. The electron-donating methoxy groups enhance resonance stabilization of radical intermediates .

Biological Activity

(2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, also referred to as a furan-derived chalcone, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological significance, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H12Cl2O2. Its structure features a furan ring and a dichlorophenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H12Cl2O2 |

| Molecular Weight | 343.20 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |

| InChIKey | DFVWAEMSSLABBF-JXMROGBWSA-N |

Antimicrobial Activity

Research has indicated that derivatives of furan-based compounds exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several furan derivatives against common pathogens. The compound demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 64 µg/mL for certain derivatives .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that furan-containing chalcones can induce apoptosis in cancer cells through various pathways.

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation. The dichlorophenyl group enhances the compound's binding affinity to target proteins, potentially leading to cell cycle arrest and apoptosis .

Comparative Analysis with Similar Compounds

Comparing this compound with other furan derivatives reveals differences in activity based on structural modifications.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Positive |

| (2E)-1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | Low | Moderate |

| (2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | High | Negative |

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(2,5-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation , reacting 2,5-dichloroacetophenone with furan-2-carbaldehyde under basic conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance enolate formation .

- Catalysts : NaOH or KOH (10–20 mol%) at 60–80°C yields 65–80% purity .

- Reaction time : Extended times (>12 hr) reduce side products like cis-isomers .

Table 1 : Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes enolate stability |

| Base Concentration | 10–20 mol% | Balances reaction rate vs. decomposition |

| Solvent | Ethanol | Facilitates proton transfer |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

- NMR :

- IR : Strong C=O stretch at 1650–1680 cm⁻¹ and C=C at 1600–1620 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 295 (C₁₃H₇Cl₂O₂) with fragmentation patterns for Cl and furan loss .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its chemical reactivity and potential interactions with biological targets?

Single-crystal X-ray diffraction reveals:

- Planar conformation : The dichlorophenyl and furan groups lie in the same plane, stabilizing π-π stacking in protein binding .

- Bond angles : C=O bond length (~1.22 Å) and C-Cl distances (~1.73 Å) correlate with electrophilicity at the carbonyl group .

- Packing diagram : Intermolecular C-H···O interactions suggest potential for forming co-crystals with drug targets .

Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?

Contradictions often arise from substituent positioning (e.g., 2,5- vs. 2,6-dichloro derivatives). Strategies include:

- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (Table 2).

- Docking studies : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes .

Table 2 : Biological Activity of Structural Analogs

| Compound (Substituent) | IC₅₀ (COX-2 Inhibition) | LogP |

|---|---|---|

| 2,5-Dichloro derivative | 12 µM | 3.1 |

| 2,6-Dichloro derivative | 28 µM | 3.4 |

| 4-Methoxy derivative | >100 µM | 2.8 |

Q. How can computational methods like DFT predict the compound's electronic properties and reaction pathways?

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to predict membrane permeability .

Q. What experimental controls are essential when evaluating this compound’s in vitro antimicrobial activity?

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for pharmacological studies?

- pH stability : Degrades rapidly at pH >8 due to ketone hydrolysis (half-life <6 hr at pH 9) .

- Thermal stability : Decomposes above 150°C, requiring storage at 4°C in inert atmospheres .

Methodological Guidance

- Contradiction resolution : Cross-validate biological data with orthogonal assays (e.g., enzymatic vs. cell-based) .

- Synthetic reproducibility : Pre-dry solvents and substrates to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.